5-Bromo-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
5-Bromo-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a brominated pyridine ring, a piperidine moiety, and a thiomorpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-pyridinecarbonitrile to obtain 5-bromo-2-pyridinecarbonitrile . This intermediate is then subjected to a series of reactions involving piperidine and thiomorpholine derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiomorpholine group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It may serve as a probe or ligand in biochemical studies.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-pyridinecarbonitrile
- 2-Amino-5-bromo-3-methylpyridine
- Pyridine-diketopyrrolopyrrole (PyDPP)
Uniqueness
5-Bromo-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile is unique due to the presence of both a thiomorpholine and a piperidine moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C16H19BrN4OS |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
5-bromo-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H19BrN4OS/c17-14-8-13(9-18)15(19-10-14)21-3-1-2-12(11-21)16(22)20-4-6-23-7-5-20/h8,10,12H,1-7,11H2 |
InChI Key |
GQFDNLKVQYIVOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)Br)C#N)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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